Tautomeric Identity: Enol (2-Hydroxypyridine) vs. Keto (2-Pyridinone) Form Determines Hydrogen-Bond Donor Count
The compound exists in equilibrium between the 2-hydroxypyridine (enol) form, which possesses a hydroxyl donor, and the 2(1H)-pyridinone (keto) form, which possesses an NH donor. The enol form provides a stronger hydrogen-bond donor (pKa ~8.5–9.5 for phenol-like OH) compared to the lactam NH (pKa ~11–12) of the keto tautomer . This difference is critical for target engagement in biological systems where a precisely positioned hydrogen-bond donor is required [1]. In contrast, simple piperidine-carbonyl-pyridine analogs lacking the hydroxyl group (e.g., 3-(piperidine-1-carbonyl)pyridine) cannot participate in this tautomeric equilibrium and offer only a single H-bond acceptor at the carbonyl.
| Evidence Dimension | Hydrogen-bond donor strength and tautomeric preference |
|---|---|
| Target Compound Data | Enol form (2-hydroxypyridine) with OH donor; keto form (2-pyridinone) with NH donor; equilibrium solvent-dependent |
| Comparator Or Baseline | 3-(Piperidine-1-carbonyl)pyridine: no hydroxyl, no tautomerism, only carbonyl H-bond acceptor |
| Quantified Difference | Target compound offers one additional H-bond donor (either OH or NH) and the ability to chelate metals via the hydroxyl-carbonyl motif, absent in the comparator |
| Conditions | Structural comparison; experimental pKa and tautomeric ratio not reported for this specific compound |
Why This Matters
This tautomeric duality allows the compound to adapt its hydrogen-bonding profile to different biological environments, a feature lost in non-hydroxylated analogs, making it a more versatile fragment for lead discovery.
- [1] KuuJia. 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol. Demonstrates the pyridin-2-ol motif in kinase inhibitor scaffolds. https://www.kuujia.com/cas-2549065-71-4.html View Source
